molecular formula C8H11N3O B14823003 Hydrazinecarboxamide, N-(3-methylphenyl)- CAS No. 15940-62-2

Hydrazinecarboxamide, N-(3-methylphenyl)-

Cat. No.: B14823003
CAS No.: 15940-62-2
M. Wt: 165.19 g/mol
InChI Key: OCHSWMTWRRTSGY-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, N-(3-methylphenyl)- is a chemical compound with the molecular formula C8H11N3O It is a derivative of hydrazinecarboxamide, where the hydrazine group is substituted with a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, N-(3-methylphenyl)- typically involves the reaction of hydrazinecarboxamide with 3-methylphenyl isocyanate. The reaction is carried out under controlled conditions, usually in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of Hydrazinecarboxamide, N-(3-methylphenyl)- may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, N-(3-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of Hydrazinecarboxamide, N-(3-methylphenyl)-.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted hydrazinecarboxamide derivatives.

Scientific Research Applications

Hydrazinecarboxamide, N-(3-methylphenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, N-(3-methylphenyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarboxamide, N-(2-methylphenyl)-
  • Hydrazinecarboxamide, N-(4-methylphenyl)-
  • Hydrazinecarboxamide, N-(3-chlorophenyl)-

Uniqueness

Hydrazinecarboxamide, N-(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

15940-62-2

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

1-amino-3-(3-methylphenyl)urea

InChI

InChI=1S/C8H11N3O/c1-6-3-2-4-7(5-6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12)

InChI Key

OCHSWMTWRRTSGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NN

Origin of Product

United States

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